2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-25-10-8-23(9-11-25)26-18(16-4-3-5-20(27-2)22(16)30-23)13-17(24-26)15-6-7-19-21(12-15)29-14-28-19/h3-7,12,18H,8-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWRKDALFKBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
These could include the p53 pathway, the Bcl-2 family proteins, and various cyclin-dependent kinases.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might lead to a decrease in cancer cell proliferation and an increase in cancer cell death.
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a synthetic organic molecule with potential pharmacological applications. Its complex structure includes several functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C23H25N3O4
- Molecular Weight : 407.47 g/mol
- CAS Number : 498569-30-5
The biological activity of this compound appears to be linked to its interaction with various biochemical pathways:
- Cell Cycle Regulation : Similar compounds have been shown to cause cell cycle arrest in the S phase and induce apoptosis in cancer cells. This suggests that the compound may exert anticancer effects by disrupting normal cell division processes.
-
Biochemical Pathways :
- p53 Pathway : Involvement in the p53 signaling pathway may lead to enhanced apoptosis in damaged cells.
- Bcl-2 Family Proteins : Modulation of pro-apoptotic and anti-apoptotic proteins could influence cell survival.
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs may prevent cell cycle progression, contributing to its anticancer properties.
Biological Activity Data
Case Studies and Research Findings
Research has demonstrated the potential of similar compounds in various therapeutic contexts:
-
Anticancer Studies :
- A study involving benzo[d][1,3]dioxole derivatives indicated significant anticancer activity against several cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways and activation of caspases.
- Neuroprotective Studies :
- Transport Modulation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
